molecular formula C16H9ClN2O2 B2524315 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 313536-23-1

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one

Cat. No.: B2524315
CAS No.: 313536-23-1
M. Wt: 296.71
InChI Key: USHQNQQPZIXCBP-UHFFFAOYSA-N
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Description

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromenone

Scientific Research Applications

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some imidazo[1,2-a]pyridines are known to have anticancer activity, and their mechanism of action often involves interaction with DNA or proteins within cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with α-bromoketones, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Chlorine (Cl2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid hydrochloride
  • 3-(4,6-Dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid
  • 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride
  • 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride

Uniqueness

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is unique due to its combined imidazo[1,2-a]pyridine and chromenone structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-11-5-6-15-18-13(9-19(15)8-11)12-7-10-3-1-2-4-14(10)21-16(12)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQNQQPZIXCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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